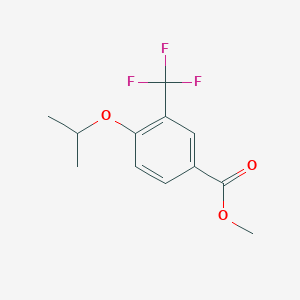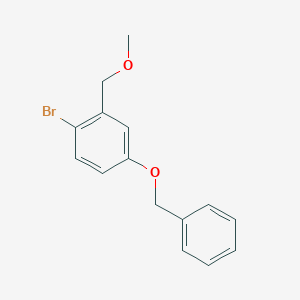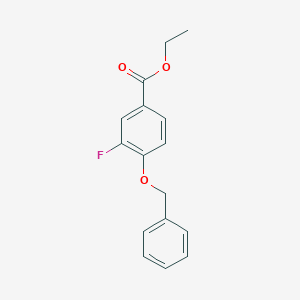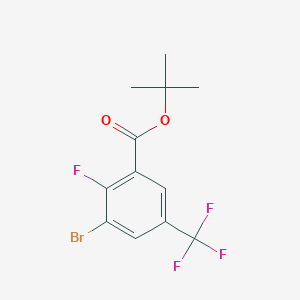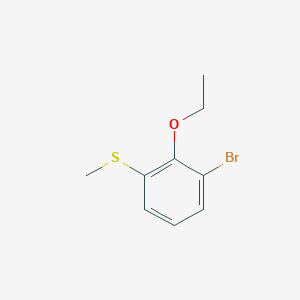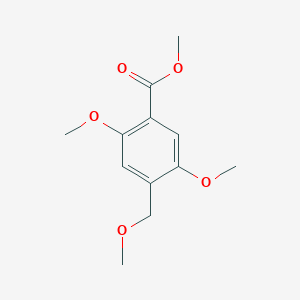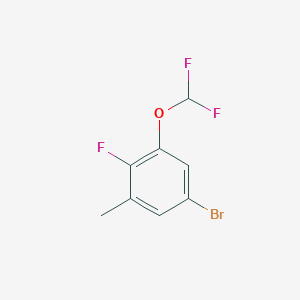
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. It also includes understanding how these properties influence the compound’s behavior .Aplicaciones Científicas De Investigación
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene has a wide range of applications in scientific research. It is used as a synthetic intermediate in the synthesis of various organic compounds. It is also used as a catalyst in the synthesis of polymers, as a reagent in organic synthesis, and as a building block for the synthesis of pharmaceuticals. Additionally, it is used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene is an organic compound with a highly reactive bromine atom. This bromine atom can react with other molecules to form covalent bonds. The methyl group also has the ability to react with other molecules and form covalent bonds. This allows the compound to be used as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has not been tested in humans, so its biochemical and physiological effects are unknown. However, it is known to be a strong acid, and contact with the skin should be avoided. In addition, the compound is highly flammable and should be stored in a cool, dry place away from sources of ignition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene is a useful reagent in the lab, as it has the ability to react with other molecules to form covalent bonds. It is also a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, it is highly reactive and should be handled with care. In addition, the compound is volatile and should be stored in an airtight container.
Direcciones Futuras
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene has a wide range of potential applications in the future. It could be used as a catalyst in the synthesis of polymers and other organic compounds. It could also be used as a reagent in organic synthesis and as a building block for the synthesis of pharmaceuticals. Additionally, it could be used in the synthesis of OLEDs and OPVs. Finally, it could be used in the development of new drugs and therapies.
Métodos De Síntesis
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene can be synthesized through a reaction between 2-bromo-1-fluoro-3-methylbenzene and benzyl alcohol. The reaction is carried out in a solvent such as dichloromethane and is catalyzed by a strong acid such as sulfuric acid. The reaction is exothermic and produces the desired product in high yields.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-10-7-12(15)8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAGIZSJACCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

